Product packaging for N-Methylbutylamine(Cat. No.:CAS No. 110-68-9)

N-Methylbutylamine

Cat. No.: B094570
CAS No.: 110-68-9
M. Wt: 87.16 g/mol
InChI Key: QCOGKXLOEWLIDC-UHFFFAOYSA-N
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Description

N-Methylbutylamine as a Secondary Aliphatic Amine

This compound, with the chemical formula C5H13N, is classified as a secondary aliphatic amine. nih.govebi.ac.uk This classification stems from its structure, where a nitrogen atom is bonded to two alkyl groups—a methyl group (-CH3) and a butyl group (-CH2CH2CH2CH3)—and one hydrogen atom. nih.gov This arrangement distinguishes it from primary amines, which have one alkyl group, and tertiary amines, which have three. The presence of the N-H bond and the two alkyl substituents endows this compound with a specific set of physical and chemical properties that are central to its utility in the laboratory.

The physical properties of this compound are well-documented. It is a liquid at room temperature with a boiling point around 90-92 °C. sigmaaldrich.comsigmaaldrich.com Its density is less than that of water. nih.govnoaa.gov Notably, it is miscible with water, a characteristic attributed to the ability of the amine group to form hydrogen bonds with water molecules. solubilityofthings.comguidechem.com

PropertyValue
IUPAC Name N-methylbutan-1-amine
CAS Number 110-68-9
Molecular Formula C5H13N
Molecular Weight 87.16 g/mol
Boiling Point 90-92 °C
Melting Point -75 °C
Density ~0.74 g/cm³ at 20 °C
Flash Point -4 °C
Solubility in Water Miscible

Relevance in Contemporary Chemical Science

The significance of this compound in modern chemical science lies primarily in its role as a versatile intermediate and building block in organic synthesis. lookchem.comsolubilityofthings.commyskinrecipes.com Its reactivity, centered around the nitrogen atom, allows for its participation in a wide array of chemical reactions. For instance, it can undergo N-alkylation, acylation, and condensation reactions to form more complex molecules. orgsyn.org

One of the key applications of this compound is in the synthesis of other chemicals. nih.govlookchem.comnoaa.gov It serves as a precursor for the creation of a diverse range of compounds, including those with applications in the pharmaceutical and agrochemical industries. lookchem.coma2bchem.com For example, it is used in the synthesis of N-n-butyl-N-methyl-N-2-(1-phenyl)propyl-amine and 16α-(bromoalkylamide) derivatives of estradiol (B170435). scbt.com The ability to introduce a methylbutylamino moiety into a larger molecular framework is a valuable tool for chemists seeking to modify the properties of a target compound.

Furthermore, research has explored the use of this compound in the development of corrosion inhibitors and surfactants. guidechem.com Its molecular structure, with both a polar amine head and a nonpolar butyl tail, lends itself to applications where interfacial properties are important.

In the realm of materials science, acyclic polyamines and their derivatives, a class to which this compound belongs, are utilized in the production of polymers. lookchem.com While specific research on this compound's direct role in polymerization is specialized, its fundamental amine chemistry is relevant to the broader field.

The synthesis of this compound itself has been a subject of study, with various methods developed for its preparation. A notable procedure involves the reaction of N-benzylidenebutylamine with dimethyl sulfate (B86663), followed by hydrolysis. orgsyn.org This method highlights the chemical transformations that can be employed to construct this secondary amine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H13N B094570 N-Methylbutylamine CAS No. 110-68-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methylbutan-1-amine
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InChI

InChI=1S/C5H13N/c1-3-4-5-6-2/h6H,3-5H2,1-2H3
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InChI Key

QCOGKXLOEWLIDC-UHFFFAOYSA-N
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Canonical SMILES

CCCCNC
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Molecular Formula

C5H13N
Record name N-METHYLBUTYLAMINE
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DSSTOX Substance ID

DTXSID9059389
Record name 1-Butanamine, N-methyl-
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Molecular Weight

87.16 g/mol
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Physical Description

N-methylbutylamine appears as a water-white liquid with an ammonia-like odor. Density 0.736 g / cm3 and flash point 35 °F (Aldrich). Vapors heavier than air. Used to make other chemicals., Colorless liquid with an ammonical odor; [CAMEO]
Record name N-METHYLBUTYLAMINE
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Boiling Point

91 °C
Record name BUTYLMETHYLAMINE
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Flash Point

55 °F (NFPA, 2010), 55 °F (13 °C) (open cup)
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Solubility

Miscible in water
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Density

0.7637 g/cu cm at 15 °C
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Vapor Density

3.0 (AIR= 1)
Record name BUTYLMETHYLAMINE
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Vapor Pressure

50.5 [mmHg]
Record name N-Methylbutylamine
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Color/Form

Liquid

CAS No.

110-68-9
Record name N-METHYLBUTYLAMINE
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Record name N-Methyl butylamine
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Record name 1-Butanamine, N-methyl-
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Melting Point

Freezing point: -75.0 °C
Record name BUTYLMETHYLAMINE
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Synthetic Methodologies for N Methylbutylamine and Its Derivatives

Established Synthetic Routes

The synthesis of N-Methylbutylamine, an unsymmetrical secondary aliphatic amine, can be achieved through several well-documented chemical strategies. These methods often involve the formation of a new carbon-nitrogen bond or the modification of existing amine structures.

Alkylation of Primary Amines

The direct alkylation of a primary amine with an alkyl halide is a fundamental approach for the synthesis of secondary amines. orgsyn.orgnih.gov In the context of this compound, this would involve the reaction of n-butylamine with a methylating agent, such as methyl iodide. However, a significant drawback of this method is the potential for overalkylation, where the target secondary amine reacts further with the alkylating agent to produce a tertiary amine and even a quaternary ammonium (B1175870) salt. nih.gov This lack of selectivity can lead to a mixture of products, complicating purification and reducing the yield of the desired secondary amine. nih.gov

To circumvent this issue, alternative alkylating agents and reaction conditions can be employed. The use of dimethyl sulfate (B86663) as a methylating agent is one such modification. nih.gov Additionally, controlling the stoichiometry of the reactants, such as using a large excess of the primary amine, can favor the formation of the secondary amine. wikipedia.org

Reductive Amination Approaches

Reductive amination is a widely utilized and versatile method for the synthesis of amines. This process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of butyraldehyde (B50154) with methylamine (B109427). google.com

The reaction proceeds in two main steps: the formation of an imine followed by its reduction. A variety of reducing agents can be employed for the reduction of the imine intermediate, including sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride. organic-chemistry.org A specific example from the literature describes the preparation of this compound from n-butyraldehyde and methylamine in the presence of a Raney nickel catalyst at 100°C and 30 bar, achieving a 97% yield. google.com To prevent the formation of tertiary amines, the reaction may require the addition of an aqueous sodium hydroxide (B78521) solution. google.com

This method is often preferred due to its high efficiency and the availability of a wide range of starting materials. It represents a more controlled approach to N-alkylation compared to direct alkylation with alkyl halides. organic-chemistry.org

Synthesis via Amine-Aldehyde Adducts

The synthesis of secondary amines can be achieved through the formation and subsequent alkylation and hydrolysis of amine-aldehyde adducts, specifically Schiff bases (imines). drugfuture.com A well-documented procedure for this compound utilizes this approach, starting with the condensation of n-butylamine and benzaldehyde (B42025) to form N-benzylidenebutylamine. orgsyn.orgorgsyn.org

This imine intermediate is then alkylated with dimethyl sulfate. orgsyn.orgorgsyn.org The resulting quaternary ammonium salt is subsequently hydrolyzed to yield this compound. orgsyn.orgorgsyn.org This multi-step process, while involving several stages, provides a reliable route to the desired unsymmetrical secondary amine. orgsyn.org

Reaction Step Reactants Conditions Intermediate/Product Yield
Imine Formationn-butylamine, benzaldehydeReflux in anhydrous benzeneN-benzylidenebutylamineNot specified
AlkylationN-benzylidenebutylamine, dimethyl sulfateGentle heating in anhydrous benzeneQuaternary ammonium saltNot specified
Hydrolysis & IsolationQuaternary ammonium salt, sodium hydroxideSteam distillation, drying, and final distillationThis compound45-53% orgsyn.org

Dealkylation of Tertiary Amines

Another synthetic strategy for obtaining secondary amines like this compound is the dealkylation of tertiary amines. orgsyn.orgnih.gov This process involves the removal of an alkyl group from a tertiary amine. nih.gov Various reagents and methods can be employed for N-dealkylation, including chemical, catalytic, electrochemical, and photochemical approaches. nih.gov

One of the classical methods is the von Braun reaction, which utilizes cyanogen (B1215507) bromide to cleave a C-N bond in a tertiary amine. nih.gov More contemporary methods may involve electrochemical oxidation. For instance, the electrochemical oxidation of tertiary amines can lead to the formation of a secondary amine and an aldehyde. researchgate.net The selectivity of which alkyl group is removed can be influenced by the reaction conditions and the structure of the tertiary amine. mdpi.com For example, in the dealkylation of N,N-dimethylbutylamine, the methyl group would be preferentially removed to yield this compound.

Modified Decker and Becker Procedure Utilizing Dialkyl Sulfate

The Decker and Becker procedure is a classical method for the synthesis of secondary amines. drugfuture.com A modification of this procedure, which utilizes a dialkyl sulfate instead of an alkyl halide, has been successfully applied to the synthesis of this compound and other unsymmetrical aliphatic amines. orgsyn.orgorgsyn.org This method is noted for being simpler and using less expensive alkylating agents compared to some other procedures. orgsyn.org

The process begins with the formation of N-benzylidenebutylamine from n-butylamine and benzaldehyde. orgsyn.orgorgsyn.org This intermediate is then treated with dimethyl sulfate, which serves as the alkylating agent. orgsyn.orgorgsyn.org The final step involves hydrolysis of the resulting product to yield this compound. orgsyn.orgorgsyn.org This procedure has been shown to be a general method for preparing various N-methyl and N-ethyl alkylamines. orgsyn.orgorgsyn.org

Parameter Details
Starting Materials n-butylamine, benzaldehyde, dimethyl sulfate orgsyn.orgorgsyn.org
Key Intermediate N-benzylidenebutylamine orgsyn.orgorgsyn.org
Alkylation Agent Dimethyl sulfate orgsyn.orgorgsyn.org
Final Product This compound orgsyn.orgorgsyn.org
Reported Yield 45-53% orgsyn.org
Purity Contains 3-5% impurity according to vapor-phase chromatographic analysis orgsyn.org

Enantioselective Synthesis and Chiral Derivatives

The development of enantioselective synthetic methods is crucial for producing chiral amines, which are important building blocks in pharmaceuticals and other biologically active molecules. x-mol.netresearchgate.net While this compound itself is not chiral, the introduction of a stereocenter in the butyl chain, for example, at the 2-position to form 2-methylbutylamine (B1361350) derivatives, necessitates enantioselective approaches.

Recent advances in biocatalysis have provided powerful tools for the synthesis of chiral amines with high enantiomeric excess. Enzyme engineering has enabled the development of amine dehydrogenases (AmDHs) for the asymmetric synthesis of chiral amines from ketones. nih.gov In one study, engineered leucine (B10760876) dehydrogenase (LeuDH) variants were used to catalyze the reductive amination of 2-methylbutanone. The most active variant, L-AmDH, achieved a 92.5% conversion to (R)-2-methylbutylamine with an impressive 99.8% enantiomeric excess (e.e.). nih.gov

This enzymatic approach highlights a shift towards more sustainable and highly selective synthetic methods for producing chiral amine derivatives. nih.gov The ability to engineer enzymes allows for the targeting of specific substrates and the production of desired enantiomers with high purity. nih.gov

Enzyme System Substrate Product Conversion Enantiomeric Excess (e.e.)
Engineered Leucine Dehydrogenase (L-AmDH)2-Methylbutanone(R)-2-Methylbutylamine92.5%99.8%

Preparation of (S)-2-Methylbutylamine

The synthesis of the chiral amine (S)-2-Methylbutylamine is a significant process in organic chemistry due to its role as a building block for more complex chiral molecules used in pharmaceuticals and agrochemicals. Several methods have been established for its preparation, often starting from readily available precursors.

One common approach involves the use of (S)-2-methyl-1-butanol, which is a readily available and inexpensive starting material. lookchem.comresearchgate.net A reported four-step synthesis achieves a total yield of 45% and provides an efficient route to the desired amine. researchgate.net Another method details the catalytic amination of 2-methyl-1-butanol. This reaction can be performed using a ruthenium-based catalyst, specifically carbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II), with ammonia (B1221849) in toluene (B28343) under reflux conditions. This particular process, conducted under an inert atmosphere, yields 2-methylbutylamine with approximately 61% efficiency. However, without the use of chiral catalysts or subsequent resolution steps, this method typically produces a racemic mixture.

Stereoselective synthesis is crucial for obtaining the pure (S)-enantiomer. One patented method involves the stereoselective N-2-methylbutyrylation of α-arylethyl-2-methylbutylamine intermediates. This process is suitable for large-scale production and allows for the preferential formation of the (S)-enantiomer through the use of chiral auxiliaries or catalysts.

Industrially, another route begins with the hydroformylation of butene isomers to produce 2-methylbutanal. This key intermediate is then converted to the amine via reductive amination or other amination strategies.

Furthermore, advances in biotechnology have enabled the microbial production of (S)-2-methylbutylamine. Engineered Escherichia coli strains containing the enzyme valine decarboxylase (VlmD) can convert L-isoleucine to 2-methylbutylamine with high conversion rates, reaching approximately 80% or more.

Synthesis of Chiral Isoleucine and Alloisoleucine Precursors

This compound derivatives are instrumental in the synthesis of chiral amino acids like isoleucine and alloisoleucine. A notable four-step synthesis has been reported to produce a mixture of chirally pure L-isoleucine and D-alloisoleucine with a 45% total yield. researchgate.net This pathway involves the anodic oxidation of suitable acylamide precursors derived from (S)-2-methylbutylamine. lookchem.comresearchgate.net

The synthesis of these amino acids often involves the careful control of stereochemistry. For instance, the chemical synthesis of isoleucine can result in a mixture of DL-isoleucine and DL-alloisoleucine. researchgate.net Various methods have been developed to separate these diastereomers. One such method involves the conversion of racemic allo-isoleucine to its N-acetyl derivative, followed by diastereomeric crystallization using a resolving agent like quinine. google.com However, this process has a maximum theoretical yield of only 50%. google.com

An alternative enzymatic approach utilizes a D-hydantoinase to stereoselectively hydrolyze the hydantoin (B18101) of D-allo-isoleucine from a mixture. google.com The starting L-isoleucine is converted to its hydantoin, which can then epimerize at the C-5 position, allowing for a theoretical yield approaching 100% for the desired D-allo-isoleucine. google.com

Furthermore, N-trifluoroacetyl (TFA)-protected isoleucine and allo-isoleucine derivatives serve as precursors in Friedel-Crafts acylation reactions to produce chiral α-amino aryl-ketones without loss of optical purity. nih.gov

Optical Rotation and Absolute Configuration Studies of this compound-Containing Flexible Molecules

Determining the absolute configuration of flexible molecules, such as those containing an this compound moiety, can be challenging. researchgate.net Specific optical rotation (SOR) is a potential tool for this purpose, but the conformational flexibility of these molecules can lead to ambiguous results. researchgate.net

Quantum chemical calculations have been employed to study the relationship between SOR and the absolute configuration of flexible molecules with a 2-methylbutyl residue. researchgate.net These studies have shown that the presence of a nitrogen atom can increase the uncertainty in the predicted SOR. researchgate.net The geometry optimization step in these calculations has been identified as more influential than the optical rotation calculation step itself. researchgate.net

Computational parameters, including the choice of hybrid functionals, basis sets, and solvation models, significantly impact the calculated Boltzmann distribution of conformers, which in turn leads to substantial variations in the predicted SORs. researchgate.net To obtain reliable predictions for flexible molecules, it is recommended to perform calculations using at least two different combinations of theoretical levels. researchgate.net

For some molecules, like (R)-(-)-carvone, vibrational corrections to the calculated optical rotation are significant and can even determine the correct sign of the rotation when compared to experimental data. nih.gov This highlights the complexity of accurately predicting chiroptical properties in flexible systems. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to create more sustainable and environmentally friendly processes.

Catalytic Amination Reactions

Catalytic amination represents a key green chemistry approach for amine synthesis. Nickel-catalyzed amination of aryl chlorides and sulfamates has been shown to be effective, employing a commercially available and air-stable precatalyst, NiCl2(DME). nih.govacs.org This methodology is broad in scope and provides good yields of aryl amines. nih.govacs.org The acyclic amine this compound has been successfully used as a coupling partner in these reactions. nih.govacs.org

Reductive amination is another important route. For example, this compound can be prepared in 97% yield from n-butyraldehyde and methylamine in the presence of a Raney nickel catalyst. google.com Imine reductases (IREDs) are also emerging as powerful biocatalysts for the asymmetric synthesis of secondary amines through reductive amination. lookchem.com

Sustainable Solvent Systems (e.g., 2-Methyl-THF)

The choice of solvent is a critical aspect of green chemistry. Traditional volatile organic solvents are often replaced with more sustainable alternatives. 2-Methyl-THF (2-MeTHF) has been successfully used as a green solvent in nickel-catalyzed amination reactions. nih.govacs.org It is considered a greener alternative to solvents like tetrahydrofuran (B95107) (THF) and toluene. carloerbareagents.com Other green solvents being explored for various chemical transformations include cyclopentyl methyl ether (CPME) and deep eutectic solvents (DESs). mdpi.comrsc.org These solvents offer advantages such as lower toxicity, biodegradability, and in some cases, enhanced reaction rates and selectivity. carloerbareagents.commdpi.com

Considerations for Atom Economy and Waste Reduction in this compound Production

Atom economy is a fundamental principle of green chemistry that measures the efficiency of a chemical process in terms of how many atoms from the reactants are incorporated into the final desired product. primescholars.comrsc.org Reactions with high atom economy, such as addition reactions, are preferred as they generate less waste. revise.im

Waste reduction in this compound production also involves minimizing the use of hazardous reagents and developing processes that are less energy-intensive. lookchem.comchemicalbook.com The use of biocatalysts, such as engineered enzymes, can contribute significantly to waste reduction by enabling reactions to occur under mild conditions with high selectivity, thereby reducing the need for protecting groups and minimizing the formation of byproducts. The disposal of any chemical waste should be handled by licensed professional services in accordance with all environmental regulations. lookchem.comchemicalbook.com

Table of Synthetic Routes for this compound and Derivatives

ProductStarting MaterialsKey Reagents/CatalystsSolventYieldReference
(S)-2-Methylbutylamine(S)-2-methyl-1-butanol--45% (4 steps) researchgate.net
2-Methylbutylamine2-Methyl-1-butanol, AmmoniaCarbonylchlorohydrido(4,5-bis((diisopropylphosphino)methyl)acridine)ruthenium(II)Toluene~61%
(S)-2-methyl-N-(2′-methylbutyl)butanamideα-arylethylamine, 2-methylbutyryl halideChiral auxiliary/catalyst--
2-MethylbutylamineButene isomersCobalt catalyst (hydroformylation), Amination reagents--
2-MethylbutylamineL-isoleucineE. coli with valine decarboxylase (VlmD)-~80%
L-isoleucine and D-alloisoleucine(S)-2-methylbutylamine derived acylamide--45% (4 steps) researchgate.net
This compoundn-Butyraldehyde, MethylamineRaney nickel, Hydrogen-97% google.com
Aryl AminesAryl chloride/sulfamate, this compoundNiCl2(DME)2-Methyl-THFGood nih.govacs.org

Reaction Mechanisms and Kinetics Involving N Methylbutylamine

Nucleophilic Reactivity of N-Methylbutylamine

The presence of a lone pair of electrons on the nitrogen atom and the electron-donating nature of the methyl and butyl groups contribute to the nucleophilic character of this compound. This inherent nucleophilicity allows it to participate in a range of reactions, including aminolysis and aza-Michael additions.

Aminolysis is a chemical process involving the reaction of an amine with another molecule, resulting in the cleavage of a bond. In the context of this compound, its role as a nucleophile is prominent in the aminolysis of esters. This reaction proceeds through a nucleophilic acyl substitution mechanism, where the amine attacks the electrophilic carbonyl carbon of the ester.

R-CO-OR' + CH₃NH(CH₂)₃CH₃ → R-CO-N(CH₃)(CH₂)₃CH₃ + R'OH

The kinetics of such reactions often follow a two-term rate law, suggesting both uncatalyzed and amine-catalyzed pathways. For instance, the butylaminolysis of phosphinate esters has been shown to follow a rate law that is first order in the ester and has both first and second-order terms in the amine. A similar kinetic behavior would be anticipated for this compound, where one molecule of the amine acts as the nucleophile and a second can act as a general base catalyst to facilitate the removal of the proton from the nitrogen in the tetrahedral intermediate.

Table 1: Expected Kinetic Parameters in Aminolysis by this compound (Comparative)

Parameter Description Expected Behavior
Rate Law Mathematical expression of reaction rate Rate = k[Ester][Amine] + k'[Ester][Amine]²
Mechanism Step-by-step sequence of the reaction Nucleophilic addition-elimination
Intermediate Transient species formed during the reaction Tetrahedral intermediate

The aza-Michael addition is a conjugate addition reaction where a nitrogen nucleophile adds to an α,β-unsaturated carbonyl compound. This compound, as a secondary amine, can act as a potent nucleophile in this reaction, leading to the formation of β-amino carbonyl compounds. The reaction is driven by the electrophilicity of the β-carbon of the Michael acceptor and the nucleophilicity of the amine.

The general mechanism involves the attack of the this compound on the β-carbon of the activated alkene, forming a resonance-stabilized enolate intermediate. This intermediate is then protonated to yield the final adduct. The reactivity in aza-Michael additions is influenced by factors such as the nature of the Michael acceptor, the solvent, and the presence of catalysts. While often base-catalyzed, these reactions can also proceed under neutral or acidic conditions. Studies on similar aliphatic amines suggest that the reaction rate is dependent on the nucleophilicity of the amine and the steric hindrance around the nitrogen atom.

Studies on Specific Reaction Pathways

Detailed investigations into specific reactions involving this compound provide deeper insights into its chemical behavior.

The reaction of this compound with diphenyl carbonate is a significant example of its nucleophilic character, leading to the formation of carbamates. This reaction is of interest in the synthesis of various organic compounds. The reaction proceeds through a nucleophilic acyl substitution mechanism at the carbonyl carbon of the diphenyl carbonate.

In a study on the reaction of diphenyl carbonate with various amines, it was observed that primary and secondary amines readily react to form phenyl N-alkylcarbamates and subsequently, depending on the reaction conditions and stoichiometry, ureas. With a secondary amine like this compound, the initial product is phenyl N-butyl-N-methylcarbamate.

(C₆H₅O)₂CO + CH₃NH(CH₂)₃CH₃ → C₆H₅O-CO-N(CH₃)(CH₂)₃CH₃ + C₆H₅OH

Further reaction with another molecule of this compound can lead to the formation of a tetra-substituted urea, although this is generally less favorable than the initial carbamate formation. The kinetics of this reaction are influenced by the concentration of the reactants and the temperature.

The reversibility of the aza-Michael addition has been explored, leading to exchange reactions. A notable study investigated a catalyst-free exchange reaction involving an adduct of this compound. researchgate.net The addition product of this compound onto 2-ethylhexyl acrylate was reacted with a different acrylate in dimethylformamide (DMF) at temperatures ranging from 100 to 160 °C. researchgate.net

This study highlighted that the aza-Michael exchange rate is relatively slow, and higher temperatures are necessary to observe the dissociation of the aza-Michael adduct. researchgate.net This indicates that the C-N bond formed in the aza-Michael addition of this compound is relatively stable but can undergo dynamic exchange under thermal stimulus.

Table 2: Conditions for Aza-Michael Exchange of an this compound Adduct

Parameter Condition Observation
Reactants Adduct of this compound and 2-ethylhexyl acrylate, second acrylate Exchange of the acrylate moiety
Solvent DMF Common polar aprotic solvent
Temperature 100 - 160 °C High temperature required for dissociation
Catalyst None Catalyst-free exchange observed

At the single-molecule level, this compound has been utilized as a molecular rotor on a copper (Cu(111)) surface. nih.gov In this study, scanning tunneling microscopy (STM) was used to both image the individual molecules and to induce their rotational motion. nih.gov

The rotational motion is driven by the vibrational excitation of the molecule by tunneling electrons from the STM tip. nih.gov It was found that the electrically induced rotation of this compound occurs when the electron energy is above 360 meV, which corresponds to the C-H stretching vibrational modes. nih.gov This high-energy vibrational excitation then couples to the low-energy rotational mode of the molecule. nih.gov The study also revealed enantioselective effects, where the rotation of one enantiomer of the chiral this compound molecule could be faster than the other, depending on the chirality of the STM tip. nih.gov

Table 3: Parameters for Electrically Induced Rotation of this compound

Parameter Value/Observation Significance
Surface Cu(111) Provides a platform for molecular rotation
Inducement Tunneling electrons from STM tip Electrical energy input
Energy Threshold > 360 meV Corresponds to C-H stretching modes
Excitation Process One-electron process Indicates inelastic electron tunneling
Rotational Barrier Significantly lower than excitation energy Energy couples from high- to low-frequency modes
Enantioselectivity Different rotation rates for R and S enantiomers Demonstrates chiral recognition at the molecular level

Mechanisms of this compound in Organic Synthesis

This compound, as a secondary amine, serves as a versatile nucleophile and base in a variety of organic reactions. Its reactivity is centered around the lone pair of electrons on the nitrogen atom, which can attack electrophilic centers, and its ability to accept a proton. While specific, detailed mechanistic studies exclusively featuring this compound are not extensively documented in publicly available literature, its role can be understood through analogous reactions involving other secondary amines, particularly in the synthesis of nitrogen-containing heterocycles.

A key reaction mechanism where the role of secondary amines is well-elucidated is in the context of the Zincke reaction and related transformations. The classical Zincke reaction involves the reaction of a pyridine ring with 2,4-dinitrochlorobenzene and a primary amine to form a new pyridinium salt. Secondary amines, in a variation of this reaction, can lead to the formation of Zincke aldehydes, which involves the ring opening of the pyridinium salt.

While this compound is a secondary amine, a plausible mechanistic pathway for its involvement in reactions with activated pyridinium salts can be inferred, drawing parallels to the initial steps of the Zincke reaction. This inferred mechanism, often referred to as a "Zincke-inspired" reaction, would likely proceed through a nucleophilic addition of the this compound to the pyridinium ring. The key steps would be:

Activation of the Pyridine Ring: The pyridine nitrogen is first activated by an electron-wichtdrawing group, making the ring highly electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack: The lone pair of electrons on the nitrogen of this compound attacks one of the activated positions on the pyridinium ring. This leads to the formation of a charged intermediate.

Ring Opening: The formation of the adduct can induce ring-opening of the pyridinium ring, leading to a new, linear intermediate.

Further Transformation: This intermediate can then undergo various subsequent reactions, depending on the specific reactants and conditions, to form a variety of nitrogen-containing compounds.

This reactivity makes this compound a useful building block in the synthesis of complex nitrogen-containing molecules. Its participation in such reaction pathways highlights its utility as a nucleophile in the construction of heterocyclic frameworks. It is important to note that this mechanism is an educated inference based on well-established reactions of similar amines, and specific kinetic and mechanistic studies on this compound would be necessary for definitive confirmation.

Computational Chemistry in Understanding this compound Reactivity

Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules like this compound at an atomic level. Through various theoretical models, it is possible to simulate molecular behavior and predict chemical phenomena, offering insights that can be difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) Simulations of this compound Chirality and Rotational Barriers

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. In the context of this compound, DFT simulations can be employed to explore its conformational landscape, including chirality and the energy barriers associated with bond rotation.

This compound is a chiral molecule due to the presence of four different substituents around the nitrogen atom (a lone pair, a methyl group, a butyl group, and a hydrogen atom), assuming the nitrogen atom is a stereocenter. However, the chirality of amines is often transient at room temperature due to a phenomenon called nitrogen inversion, where the molecule rapidly inverts its configuration through a planar transition state. DFT calculations can be used to determine the energy barrier for this inversion.

Furthermore, DFT can be used to calculate the rotational barriers around the various single bonds within the this compound molecule, such as the C-N and C-C bonds. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The rotational barrier is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations.

Geometry Optimization: Finding the lowest energy conformation of the molecule.

Conformational Search: Identifying all stable conformers and their relative energies.

Transition State Search: Locating the transition state structures for nitrogen inversion and bond rotations.

Frequency Calculations: Confirming the nature of the stationary points (minima or transition states) and calculating thermodynamic properties.

The results of such simulations would provide valuable data on the molecule's three-dimensional structure and dynamic behavior.

Table 1: Illustrative Data Table for DFT Calculations of a Generic Amine (Hypothetical)

ParameterCalculated Value (kcal/mol)
Nitrogen Inversion Barrier5 - 7
C-N Rotational Barrier3 - 5
C-C Rotational Barrier (in butyl chain)2 - 4

Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from a DFT study. Actual values for this compound would require specific calculations.

Quantum Chemical Parameters in Chromatographic Retention Index Correlations

Quantitative Structure-Retention Relationship (QSRR) models are statistical models that correlate the chromatographic retention of a compound with its molecular structure. These models are valuable for predicting the retention times of new or uncharacterized compounds, aiding in their identification and in the optimization of chromatographic separations. Quantum chemical parameters, which are numerical descriptors of a molecule's electronic and geometric properties, are often used in the development of QSRR models.

For this compound, various quantum chemical parameters can be calculated using computational methods like DFT. These parameters can then be used as descriptors in a QSRR model to predict its retention index in a given chromatographic system (e.g., gas chromatography). Some relevant quantum chemical parameters include:

Electronic Properties:

Dipole moment

Polarizability

Highest Occupied Molecular Orbital (HOMO) energy

Lowest Unoccupied Molecular Orbital (LUMO) energy

Partial atomic charges

Geometric Properties:

Molecular volume

Surface area

Ovality

The correlation between these parameters and the chromatographic retention index is typically established using multiple linear regression (MLR) or other machine learning algorithms. The resulting QSRR equation can then be used to predict the retention index of other similar amines.

While specific QSRR studies focusing on this compound and its quantum chemical parameters are not prevalent in the reviewed literature, the general methodology is widely applied in analytical chemistry. A hypothetical QSRR study for a series of aliphatic amines might yield a correlation that helps in understanding the factors governing their separation.

Table 2: Examples of Quantum Chemical Parameters Used in QSRR Studies of Amines (Illustrative)

Quantum Chemical ParameterTypical Influence on Retention
Dipole MomentHigher values may increase retention on polar stationary phases.
PolarizabilityLarger values can lead to stronger van der Waals interactions and increased retention.
Molecular VolumeLarger molecules generally have longer retention times.
HOMO EnergyCan be related to the molecule's ability to participate in donor-acceptor interactions.

Note: This table provides a general illustration of how quantum chemical parameters can be related to chromatographic retention. The specific relationships depend on the chromatographic system and the set of compounds being studied.

Advanced Applications of N Methylbutylamine in Chemical Synthesis and Materials Science

N-Methylbutylamine as a Building Block for Complex Molecules

The utility of this compound as a chemical intermediate is fundamental to its role in various industries. lookchem.comnih.gov Its capacity to participate in diverse chemical reactions makes it an essential starting material for synthesizing intricate molecular architectures. solubilityofthings.comcymitquimica.comcymitquimica.com

This compound is a recognized building block in the development of pharmaceutical compounds. lookchem.coma2bchem.com Its structure can be integrated into drug molecules to potentially influence their biological activity. lookchem.com The amine group is crucial in many biological processes and can serve as a key feature for molecular interactions. solubilityofthings.combiosynth.com

Research has demonstrated its application in the synthesis of novel compounds with therapeutic potential. For instance, this compound has been utilized in the creation of potential treatments for prostate cancer, with some derivatives exhibiting cytotoxic effects on cancer cells. biosynth.com It also functions as a hydrogen bond donor in certain organic reactions, a characteristic valuable in medicinal chemistry. biosynth.com

Application AreaSynthesized Compound ClassTherapeutic Target/Potential
OncologyAurone (B1235358) Mannich BasesAntineoplastic activity in prostate cancer cells nih.govchemicalpapers.com
Oncology16α-(bromoalkylamide) Derivatives of Estradiol (B170435)Inhibition of 17β-hydroxysteroid dehydrogenase for breast cancer treatment nih.gov
NeurologyFluoxetine AnaloguesN-substituted derivatives of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine googleapis.com

In the agrochemical sector, this compound functions as a precursor for the synthesis of active ingredients in pesticides and herbicides. lookchem.commyskinrecipes.com Short-chain primary and secondary amines are industrially significant as precursors for a range of agrochemicals, including fungicides and insecticides. nih.gov The incorporation of the this compound moiety can contribute to the biological efficacy of the final product, aiding in crop protection and enhancing agricultural output. lookchem.com Its use is noted in patents for herbicidal compositions. google.com

Agrochemical CategoryRole of this compound
HerbicidesPrecursor/Intermediate lookchem.comgoogle.com
PesticidesPrecursor/Intermediate lookchem.com
FungicidesPrecursor for amine-based active ingredients nih.gov
InsecticidesPrecursor for amine-based active ingredients nih.gov

The versatility of this compound extends to various industrial applications, including its use as an intermediate in the production of surfactants, lubricants, and additives. lookchem.com Its chemical properties are suitable for creating compounds that modify the surface tension of liquids (surfactants) or reduce friction between surfaces (lubricants). guidechem.com Specifically, it is listed as a potential secondary amine for preparing lubricant additives and has been studied for its role in producing corrosion inhibitors. guidechem.comgoogleapis.comgoogleapis.com

Industrial ProductFunction of this compound
SurfactantsIntermediate in synthesis guidechem.com
LubricantsIntermediate for additives googleapis.comgoogleapis.com
AdditivesPrecursor for corrosion inhibitors guidechem.com

This compound serves as a direct precursor in the chemical synthesis of N-n-butyl-N-methyl-N-2-(1-phenyl)propyl-amine. scbt.com This specific application highlights its role as a nucleophile, where the secondary amine is alkylated to form a more complex tertiary amine. This type of synthesis is fundamental in organic chemistry for building larger molecular frameworks from simpler starting materials.

A significant application of this compound is in the synthesis of 16α-(bromoalkylamide) derivatives of estradiol. scbt.com This research aims to develop inhibitors of 17β-hydroxysteroid dehydrogenase (17β-HSD) type 1, an enzyme implicated in estrogen-sensitive cancers like breast cancer, without exerting estrogenic activity themselves. nih.gov

In one study, this compound was used to create a series of these estradiol derivatives. nih.gov Among the synthesized compounds, estradiol derivative 4, identified as N-butyl, N-methyl, 9-[3',17' beta-(dihydroxy)-1',3',5'(10')-estratrien-16' alpha-yl]-7-bromononamide, was noted as a promising dual-action inhibitor. nih.gov This compound moderately inhibited the target enzyme and, importantly, displayed antiestrogenic activity in the ZR-75-1 human breast cancer cell line. nih.gov

This compound has been successfully employed in the efficient, regioselective synthesis of C-7 Mannich bases of 6-hydroxyaurones. nih.govchemicalpapers.com The synthesis was achieved through an N,N-dialkylaminomethylation reaction using aminals prepared from various secondary amines, including this compound. nih.govchemicalpapers.com

The resulting aurone Mannich bases and their subsequent derivatives were evaluated for their antineoplastic activity. nih.gov Several of these compounds demonstrated promising inhibition of PC-3 prostate cancer cell proliferation, in some cases exceeding the activity of the established chemotherapy drug cisplatin. nih.govchemicalpapers.com

Preparation of Organo-Disulfide Redox-Active Particles (DS-RAPs)

In the development of advanced energy storage materials, organo-disulfide redox-active particles (DS-RAPs) have shown promise as alternatives to traditional metal oxide cathodes in lithium-ion batteries. nih.gov These materials are often synthesized from poly(glycidyl methacrylate) (PGMA) microparticles, which are cross-linked with disulfide-containing moieties. acs.orguchicago.edu During this synthesis, a significant challenge arises: approximately 12% of the highly reactive epoxy groups on the PGMA backbone may remain unreacted. nih.govacs.org

To address this, this compound is introduced in a critical post-synthesis modification step. nih.govacs.orgresearchgate.net The particles are heated with this compound to passivate, or "cap," these residual electrophilic epoxy groups. nih.govacs.org This reaction is confirmed by Fourier-transform infrared spectroscopy (FTIR), which shows the disappearance of the epoxide signal. nih.govacs.orgresearchgate.net The result is a stabilized form of the disulfide-functionalized particles, termed DS-RAPs. nih.govacs.org This capping with non-polar, aliphatic this compound side chains (creating DS-RAPMBA) not only enhances the stability of the particles but also improves their electrochemical performance and swelling characteristics in organic solvents. nih.govuchicago.eduuchicago.eduacs.org

Table 1: Impact of this compound Functionalization on DS-RAPs
PropertyState Before this compoundState After this compound (DS-RAPMBA)Reference
Structural StabilityContains reactive residual epoxy groups.Epoxy groups are passivated, leading to a stabilized particle. nih.govacs.org
Electrochemical PerformanceBaseline performance.Improved cycling stability. uchicago.eduuchicago.edu
Swelling in Organic SolventsStandard swelling.Increased swelling due to the addition of aliphatic side groups. nih.govacs.org
PolarityHigher polarity due to residual epoxy groups.Polarity is modulated through the introduction of non-polar side chains. acs.org

**4.2. Role in Catalysis

This compound is utilized in some organic reactions as a hydrogen bond donor. biosynth.com Hydrogen-bond catalysis is a form of organocatalysis that uses hydrogen bonding to accelerate and control reactions. wikipedia.org As a hydrogen bond donor, a catalyst can function through several mechanisms, such as stabilizing anionic intermediates or activating electrophiles. wikipedia.org The N-H bond in a secondary amine like this compound can interact with electron-rich centers in a substrate, such as a carbonyl oxygen. This interaction can stabilize the transition state of a reaction, thereby lowering the activation energy and increasing the reaction rate. wikipedia.org This mode of catalysis is fundamental in many biological enzymatic reactions and has been adopted in synthetic chemistry to achieve higher efficiency and selectivity. wikipedia.org

The amine group of this compound is implicated in catalysis by both enzymes and organometallic compounds. biosynth.com In organometallic catalysis, the ability of transition metal complexes to catalyze organic reactions is a cornerstone of modern synthetic methods. mdpi.com The incorporation of amine functionalities into the ligands surrounding a metal center can be crucial to the catalytic cycle. nih.gov For instance, a basic nitrogen atom within a ligand can act as a proton shuttle or help stabilize reactive intermediates. nih.govmdpi.com In some proposed mechanisms for organometallic catalysts, an amine group can abstract a proton from a donor molecule while a hydride is transferred to the metal center, a key step in many hydrogenation reactions. mdpi.com This demonstrates how a relatively simple molecule like this compound could, in principle, participate in or influence complex catalytic systems. biosynth.comnih.gov

**4.3. Chemical Recycling and Depolymerization Strategies

The development of efficient chemical recycling methods for waste plastics like poly(carbonate) (PC) is a critical task for sustainable chemistry. researchgate.netmdpi.com One strategy involves the depolymerization of PC to recover its constituent monomer, Bisphenol A (BPA). nih.govrsc.orgchemrxiv.org Research into the aminolysis of PC has explored the use of various amines to break down the polymer chain.

In a study investigating the reaction profiles of PC degradation, the reaction of this compound with diphenyl carbonate (DPC), a model compound representing the carbonate linkage in PC, was examined. researchgate.netresearchgate.net This model reaction was found to proceed through a low-activation energy process, indicating that the cleavage of the carbonate bond by this compound is relatively facile. researchgate.netresearchgate.net While more complex diamines are often used in full depolymerization processes to yield other value-added products, the study of simpler amines like this compound provides fundamental insights into the reaction mechanism. researchgate.netnih.govresearchgate.net This knowledge is vital for designing and optimizing catalyst-free recycling strategies that can operate under mild conditions, making the recovery of BPA from PC waste more energy-efficient and environmentally friendly. researchgate.netrsc.org

Table 2: Chemical Compounds Mentioned
Compound NameRole/Context
This compoundPrimary subject of the article
Bisphenol A (BPA)Monomer recovered from polycarbonate depolymerization
Diphenyl carbonate (DPC)Model compound for polycarbonate
Poly(glycidyl methacrylate) (PGMA)Polymer backbone for DS-RAPs synthesis
LithiumComponent of lithium-ion batteries

Environmental Fate and Ecotoxicological Research of N Methylbutylamine

Environmental Release and Distribution Pathways

The release of N-Methylbutylamine into the environment can occur through various channels. Runoff from fire control or dilution water may lead to environmental contamination. noaa.govchemicalbook.commicrochem.fr Industrial settings where the compound is produced or used are potential sources of release through spills, improper disposal, or emissions. nj.gov To mitigate these risks, it is recommended that liquid this compound be transferred from storage to process containers using automated pumping systems where possible. nj.gov

Once released, its physical properties influence its distribution. As a liquid with vapors heavier than air, it can spread along the ground and accumulate in low-lying or confined areas. noaa.govlookchem.com It is miscible in water, suggesting a potential for distribution in aquatic systems. nj.govnih.gov Runoff entering sewers could create fire or explosion hazards. noaa.govlookchem.com

Occupational exposure can occur via inhalation and skin contact. nih.gov Monitoring data have also indicated that the general population may be exposed to this compound through the ingestion of evaporated milk and the use of tobacco products. nih.gov The compound is also recognized as a substance of concern in disaster scenarios, where tools like the Flash Environmental Assessment Tool (FEAT) are used to assess risks from chemical releases. rivm.nl

Environmental Monitoring and Contamination

Environmental monitoring provides critical data on the presence and concentration of chemicals in the environment, informing assessments of control and potential contamination routes. americanpharmaceuticalreview.comalflow.com Monitoring programs are designed to promptly identify potential sources of contamination, allowing for corrective actions before significant environmental impact or product contamination occurs. americanpharmaceuticalreview.com

For this compound, specific monitoring data has revealed its presence as a contaminant in certain consumer products. nih.gov It has been detected in evaporated milk and is associated with tobacco products, leading to potential exposure in the general population. nih.gov Furthermore, the compound is considered an emerging transformation product of other substances. sci-hub.se The methylamines as a group are recognized as a ubiquitous fraction of organic nitrogen in the environment and are found in recent marine and lacustrine sediments. liverpool.ac.uk Their presence in these environments is linked to biological mediation and inputs from sources like salt marsh macrophytes. liverpool.ac.uk

Analytical Method Development and Validation for N Methylbutylamine

Chromatographic Techniques

Chromatography is a fundamental analytical technique for the separation, identification, and quantification of chemical compounds. For N-Methylbutylamine, both gas and liquid chromatography are extensively employed, often coupled with various detectors to achieve high sensitivity and selectivity.

Gas Chromatography (GC)

Gas Chromatography (GC) is a robust method for analyzing volatile compounds like this compound. The technique involves separating components of a sample in a gaseous mobile phase as they pass through a stationary phase within a column. nih.govguidechem.com The analysis of amines by GC can be challenging due to their basicity, which can lead to peak tailing and adsorption on standard silica-based columns. nih.gov

To overcome these issues, specialized columns are often used. For instance, the Agilent CP-Volamine column is designed specifically for the analysis of volatile amines and can resolve this compound and related compounds effectively. nih.gov The choice of inlet liner is also critical to improve sensitivity and reproducibility, with deactivated liners like the Restek Siltek® being a suitable option. nih.gov

Detection is commonly performed using a Flame Ionization Detector (FID), which offers good sensitivity for organic compounds. keikaventures.comrsc.org For enhanced sensitivity and selectivity, a nitrogen-specific detector can be utilized. keikaventures.com Sample preparation for GC analysis of aliphatic amines in air may involve adsorption onto silica gel, followed by elution with an acid. guidechem.com Quantification is typically achieved by creating a calibration curve from standards and using an internal standard to correct for variations in injection volume and detector response. rsc.org

Table 1: Typical Gas Chromatography (GC) Parameters for Amine Analysis
ParameterConditionReference
ColumnAgilent CP-Volamine (or similar amine-specific column) nih.gov
Dimensions30 m x 0.25 mm x 0.25 µm film keikaventures.com
DetectorFlame Ionization Detector (FID) or Nitrogen-Specific Detector keikaventures.com
Inlet LinerDeactivated (e.g., Restek Siltek®) nih.gov
Carrier GasHelium or Nitrogen rsc.org
Sample PreparationAdsorption on sulfuric acid-treated silica gel, desorption with 50% methyl hydroxide (B78521), and neutralization with potassium hydroxide. keikaventures.com

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a liquid mixture. biotecha.ltlibretexts.org It operates by partitioning analytes between a liquid mobile phase and a solid stationary phase packed in a column. libretexts.org For this compound, reverse-phase (RP) HPLC is a common approach. sielc.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. This compound, being a polar compound, will have a relatively short retention time under these conditions. A typical mobile phase might consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid. sielc.com The separation is based on the differential partitioning of the analyte between the two phases. libretexts.org

Quantification is achieved by integrating the area or measuring the height of the chromatographic peak corresponding to this compound and comparing it to a calibration curve generated from standards of known concentration. libretexts.org Method validation often includes the analysis of quality control samples such as method blanks, laboratory control samples, and matrix spikes to ensure accuracy and precision. epa.gov

Table 2: Example High-Performance Liquid Chromatography (HPLC) Method
ParameterConditionReference
ModeReverse Phase (RP) sielc.com
ColumnNewcrom R1 (or similar C18 column) sielc.com
Mobile PhaseAcetonitrile and Water with Phosphoric Acid or Formic Acid sielc.com
DetectorUV Detector or Mass Spectrometer sielc.com
QuantificationPeak area or peak height compared against a calibration curve libretexts.org

Mass Spectrometry (MS) Applications in Analysis

Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions. It is most powerfully used as a detector following chromatographic separation, in methods such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). nist.govijper.org

When coupled with GC, MS can provide a mass spectrum for this compound, which serves as a unique chemical fingerprint for definitive identification. nist.gov The electron ionization (EI) mass spectrum of this compound is characterized by specific fragment ions. The molecular ion peak ([M]+) is observed at m/z 87. nih.gov The most abundant peak (base peak) is typically found at m/z 44, resulting from alpha-cleavage, a characteristic fragmentation pathway for amines. Another significant peak appears at m/z 58. nih.govnist.gov

LC-MS is also a viable technique, particularly for samples in complex matrices. ijper.org When using HPLC with MS detection, it is important to use a volatile mobile phase modifier, such as formic acid instead of phosphoric acid, to ensure compatibility with the MS interface. sielc.com In LC-MS/MS, a parent ion corresponding to the protonated molecule [M+H]+ of this compound (m/z 88) can be selected and fragmented to produce specific product ions, allowing for highly selective and sensitive quantification. ijper.org

Table 3: Electron Ionization Mass Spectral Data for this compound
m/zInterpretationRelative IntensityReference
87Molecular Ion [C5H13N]+Present nih.govnist.gov
58Fragment Ion [CH3NH=CHCH3]+Significant ijper.org
44Fragment Ion [CH3NH=CH2]+ (Base Peak)100% nih.gov

Spectroscopic Methods

Spectroscopic methods analyze the interaction of electromagnetic radiation with a substance to provide information about its structure and functional groups. For this compound, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for characterization and analysis.

NMR Spectroscopy in Reaction Monitoring and Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the elucidation of molecular structure. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule. nih.govchemicalbook.com This allows for unambiguous structural confirmation.

Beyond static structural analysis, NMR is a powerful tool for real-time reaction monitoring. nih.govmagritek.com By acquiring spectra at regular intervals, the progress of a reaction involving this compound can be followed directly in the reaction vessel. magritek.comprocess-nmr.com This non-invasive method allows for the simultaneous observation and quantification of reactants, intermediates, and products. nih.gov For example, in a reaction where this compound is a reactant, its characteristic signals would decrease in intensity over time, while new signals corresponding to the product would appear and grow. This data can be used to determine reaction kinetics, identify transient intermediates, and confirm reaction mechanisms. nih.gov The use of modern benchtop NMR spectrometers has made this technique more accessible for routine online monitoring in chemistry labs. magritek.comosf.io

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypeGroupPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Proton (¹H)CH3-CH2-CH2-~0.9 (t)-
Proton (¹H)-CH2-CH2-CH2-~1.3 (m)-
Proton (¹H)-CH2-CH2-NH-~1.4 (m)-
Proton (¹H)-CH2-NH-~2.5 (t)-
Proton (¹H)NH-CH3~2.4 (s)-
Proton (¹H)-NH-Variable (broad s)-
Carbon (¹³C)CH3-CH2--~14.1
Carbon (¹³C)CH3-CH2-CH2--~20.5
Carbon (¹³C)-CH2-CH2-NH--~31.8
Carbon (¹³C)-CH2-NH-CH3-~51.6
Carbon (¹³C)NH-CH3-~36.3
Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. merckmillipore.com For this compound, the IR spectrum provides clear evidence of its key structural features.

The most diagnostic feature for this compound is the N-H stretching vibration characteristic of a secondary amine. This appears as a single, medium-intensity absorption band in the region of 3300-3500 cm⁻¹. chegg.com This single peak distinguishes it from primary amines (like butylamine), which show two peaks in this region (symmetric and asymmetric stretches), and tertiary amines, which show no N-H stretch. chegg.comresearchgate.net

Other important absorptions in the IR spectrum of this compound include C-H stretching vibrations from the methyl and butyl groups, which appear just below 3000 cm⁻¹, and the C-N stretching vibration, which is typically found in the 1020-1250 cm⁻¹ range. The presence and position of these bands can confirm the identity of the compound. merckmillipore.comchegg.com

Table 5: Characteristic Infrared (IR) Absorption Bands for this compound
Vibrational ModeFunctional GroupTypical Wavenumber (cm⁻¹)IntensityReference
N-H StretchSecondary Amine (-NH-)3300 - 3500Medium chegg.com
C-H StretchAlkyl (sp³ C-H)2850 - 2960Strong researchgate.net
N-H BendAmine (-NH-)1550 - 1650Variable researchgate.net
C-N StretchAliphatic Amine1020 - 1250Medium researchgate.net

Method Validation and Quality Control in this compound Analysis

The validation of analytical methods is a critical process in quality assurance, ensuring that a specific method is suitable for its intended purpose. crsubscription.comwjarr.comdemarcheiso17025.com For the analysis of this compound, a validated method provides confidence in the accuracy, reliability, and consistency of the results obtained. wjarr.comresearchgate.net Quality control (QC) procedures are implemented to monitor the performance of the validated method over time, ensuring the continued quality of the analytical data. eurachem.org These procedures can involve the analysis of QC samples, blanks, and spiked samples to track trends and maintain the integrity of the analytical system. eurachem.org

Linearity, Accuracy, Precision, and Robustness

Method validation encompasses the evaluation of several key performance characteristics to demonstrate that the method is fit for its intended use. crsubscription.comwjarr.cominab.ie These characteristics include linearity, accuracy, precision, and robustness, which collectively ensure the reliability of the analytical data.

Linearity

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. crsubscription.comscioninstruments.com This is typically evaluated by analyzing a series of standards of known concentrations and examining the plot of the analytical signal versus concentration. crsubscription.com A linear relationship is often confirmed by the correlation coefficient (r²) of the linear regression analysis, which should ideally be close to 1. wjarr.com

Table 1: Linearity of this compound Analysis
Concentration (µg/mL)Instrument Response (Peak Area)
1015230
2537890
5075120
100150980
200301560

Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. crsubscription.comelementlabsolutions.com It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery. crsubscription.com The acceptance criteria for accuracy can vary depending on the application of the method.

Table 2: Accuracy of this compound Analysis
Theoretical Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
2019.597.5
8081.2101.5
150147.998.6

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is typically expressed as the standard deviation (SD) or relative standard deviation (%RSD) of a series of measurements. researchgate.net Precision is often evaluated at different levels, including repeatability (short-term precision under the same operating conditions) and intermediate precision (within-laboratory variations). researchgate.net

Table 3: Precision of this compound Analysis
ReplicateMeasured Concentration (µg/mL)
150.2
249.8
350.5
449.9
550.1
650.3

Mean: 50.13 µg/mL

Standard Deviation (SD): 0.25

Relative Standard Deviation (%RSD):

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. elementlabsolutions.com This provides an indication of the method's reliability during normal usage. elementlabsolutions.com Robustness is evaluated by systematically altering parameters such as pH, temperature, or mobile phase composition and observing the effect on the analytical results.

Table 4: Robustness of this compound Analysis
ParameterVariationResult (µg/mL)% Change
pH of Mobile Phase6.850.10.8%
7.249.7
Column Temperature (°C)3850.31.2%
4249.7

Detection and Quantification Limits

The limit of detection (LOD) and limit of quantification (LOQ) are important performance characteristics for analytical methods, particularly in the analysis of trace components. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scioninstruments.combiopharminternational.com It is the concentration that provides a signal that is statistically different from the background noise. teledynetekmar.com A common approach to estimate the LOD is based on the signal-to-noise ratio, typically a ratio of 3:1. scioninstruments.com

The Limit of Quantification (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov The LOQ represents the concentration at which quantitative results can be reliably reported. teledynetekmar.com A signal-to-noise ratio of 10:1 is often used to determine the LOQ. scioninstruments.com

Alternatively, the LOD and LOQ can be calculated based on the standard deviation of the response and the slope of the calibration curve, using the formulas LOD = 3.3 * (SD/S) and LOQ = 10 * (SD/S), where SD is the standard deviation of the blank response and S is the slope of the calibration curve. researchgate.net

Table 5: Detection and Quantification Limits for this compound
ParameterValue (µg/mL)Method
Limit of Detection (LOD)0.5Signal-to-Noise Ratio (3:1)
Limit of Quantification (LOQ)1.5Signal-to-Noise Ratio (10:1)

Future Directions and Emerging Research Areas

Development of Novel Synthetic Pathways

The synthesis of N-methylamines, including N-Methylbutylamine, is an area of active research, with a focus on developing more efficient, sustainable, and cost-effective methods.

One promising approach is the N-methylation of primary or secondary amines using methanol (B129727), which is considered a green synthetic route. lookchem.com Research has focused on developing effective catalysts for this process. For instance, a combined Al2O3-mordenite catalyst has shown good activity, selectivity, and stability for the N-methylation of various amines with methanol in a hydrogen-free system. lookchem.com This method offers a more environmentally friendly alternative to traditional methylation techniques that often involve hazardous reagents.

Another area of development is the modification of existing methods to improve yields and utilize more accessible starting materials. A general method for synthesizing N-methylalkylamines, which has been successfully used for this compound, involves the reaction of N-benzylideneethylamine with methyl iodide in a pressure bomb. orgsyn.org Further research into this and similar methods could lead to even more efficient and scalable production processes.

Catalytic oxidative deamination presents another synthetic avenue, although challenges remain. Studies using a ruthenium complex as a catalyst for the oxidative deamination of secondary amines like this compound have shown lower conversions compared to primary amines, likely due to increased steric hindrance. acs.org Overcoming this limitation through catalyst design or reaction optimization could open up new synthetic possibilities.

Exploration of this compound in Advanced Materials

The unique properties of this compound make it a candidate for incorporation into various advanced materials, from protective coatings to next-generation electronics.

Corrosion Inhibitors: this compound is known for its ability to act as a corrosion inhibitor. guidechem.commyskinrecipes.com Future research is likely to focus on developing more sophisticated corrosion-inhibiting formulations. This includes the development of film-forming alkyl polyamine-based chemistries that provide stronger film integrity and adhesion to metal surfaces. nouryon.com The goal is to create inhibitors that are effective at lower dosages and longer intervals, and that meet stringent environmental regulations. nouryon.com

Perovskite Solar Cells: Perovskite solar cells (PSCs) are a promising photovoltaic technology, and additives play a crucial role in improving their efficiency and stability. americanchemicalsuppliers.commdpi.com Organic cations, such as those derived from amines, are used as spacers and passivating agents. For example, n-butylammonium iodide and n-hexylammonium bromide are used to create moisture barriers and passivate the perovskite surface. greatcellsolarmaterials.comgreatcellsolarmaterials.com While direct research on this compound in this specific application is not widely documented, its structural similarity to these compounds suggests potential for investigation as a passivating agent or as a component in the synthesis of novel organic spacers for PSCs. researchgate.net

Polymers and Non-Isocyanate Polyurethanes (NIPUs): this compound has been used in the study of aminolysis of cyclic carbonates for the synthesis of non-isocyanate polyurethanes (NIPUs). rsc.org These materials are gaining attention as more environmentally friendly alternatives to traditional polyurethanes. Research has shown that this compound, as a secondary amine, can participate in the ring-opening of cyclic carbonates, demonstrating the potential for its use in creating diverse NIPU polymers. rsc.org Further exploration in this area could lead to the development of new polymers with tailored properties.

Molecular Rotors and Nanoarchitectonics: At the nanoscale, this compound has been studied as a single-molecule rotor on a copper surface. researchgate.netacs.orgrsc.org This research falls under the emerging field of nanoarchitectonics, which combines nanotechnology with advanced materials science to create functional materials from molecular units. rsc.org Studies have shown that the rotational motion of this compound molecules can be controlled by tunneling electrons from a scanning tunneling microscope (STM) tip. researchgate.netacs.org This fundamental research has implications for the development of molecular machines and nanoscale electronic devices. researchgate.netrsc.org

Further Elucidation of Biological and Environmental Interactions

Understanding the biological and environmental fate of this compound is crucial for its safe and sustainable use.

Biological Interactions: this compound and its derivatives can interact with biological systems in various ways. For example, some N-alkylamines have been shown to form DNA adducts and may have genotoxic properties. Phenol derivatives containing a methylamino group may exhibit antioxidant properties and could potentially interact with enzymes and receptors. ontosight.ai this compound itself has been shown to inhibit kinesin, a protein involved in cellular transport. biosynth.com Further research is needed to fully understand the mechanisms of these interactions and to assess the potential for both therapeutic applications and toxicity. For instance, the activation mechanism of N-nitroso-N-methylbutylamine mutagenicity by radical species has been a subject of study. researchgate.net

Environmental Fate and Ecotoxicology: The environmental impact of this compound is an area requiring further investigation. It is expected to exist primarily as a vapor in the atmosphere and degrade through reactions with hydroxyl radicals. nih.gov Hydrolysis is not considered a significant environmental fate process. nih.gov However, its release into the environment should be avoided, as runoff from fire control or dilution water can cause environmental contamination. nih.gov Studies on the ecotoxicity of this compound are necessary to establish its potential risks to aquatic and terrestrial ecosystems. rivm.nl Research on conventional wastewater treatment has shown a significant reduction in the toxicity of various micropollutants, but the residual effects of compounds like amines on receiving waters still warrant further investigation. researchgate.net

Computational Modeling for Predictive Research

Computational modeling is becoming an indispensable tool for accelerating research and development related to this compound.

Density Functional Theory (DFT) Studies: DFT calculations are being used to understand the fundamental properties and reactivity of this compound. For example, DFT simulations have been employed to understand the imaging of individual chiral this compound molecules on a copper surface and to investigate the mechanism of their rotational motion. researchgate.netacs.org DFT has also been used in mechanistic studies of reactions involving this compound derivatives, such as the Rh(III)-catalyzed carbenoid insertion into C-H bonds. rsc.orgrsc.org These computational studies provide insights that are often difficult to obtain through experiments alone.

Force Field Development and Molecular Dynamics: Molecular dynamics simulations are valuable for studying the behavior of this compound in complex environments. The development of accurate force fields is crucial for the reliability of these simulations. Research on cyclodextrin (B1172386) host-guest binding has included this compound as a guest molecule to evaluate the performance of different force fields and water models. acs.orgnih.gov These studies help to refine the parameters used in computational models, leading to more accurate predictions of binding affinities and other properties.

Predictive Toxicology and Environmental Modeling: Computational models can also be used to predict the potential toxicity and environmental fate of this compound. By using quantitative structure-activity relationship (QSAR) models and other predictive tools, researchers can estimate the ecotoxicological effects and biodegradation pathways of the compound, helping to guide experimental studies and risk assessments.

Research AreaKey Findings and Future Directions
Novel Synthetic Pathways - Development of green catalysts (e.g., Al2O3-mordenite) for N-methylation with methanol. lookchem.com- Optimization of existing methods to improve yields and use readily available starting materials. orgsyn.org- Overcoming limitations in catalytic oxidative deamination for secondary amines. acs.org
Advanced Materials - Formulation of advanced corrosion inhibitors with improved performance and environmental profiles. nouryon.com- Investigation as a passivating agent or component in organic spacers for perovskite solar cells. americanchemicalsuppliers.comgreatcellsolarmaterials.comgreatcellsolarmaterials.comresearchgate.net- Use in the synthesis of non-isocyanate polyurethanes (NIPUs) via aminolysis of cyclic carbonates. rsc.org- Application as a single-molecule rotor in nanoarchitectonics and molecular machines. researchgate.netacs.orgrsc.org
Biological & Environmental Interactions - Further investigation into the mechanisms of interaction with biological molecules, including potential genotoxicity and enzyme inhibition. ontosight.aibiosynth.com- Comprehensive ecotoxicological studies to assess environmental risks. rivm.nl- Understanding its fate and impact in wastewater treatment processes and receiving waters. researchgate.netnih.gov
Computational Modeling - Application of DFT to elucidate reaction mechanisms and molecular properties at the quantum level. researchgate.netacs.orgrsc.orgrsc.org- Refinement of force fields for accurate molecular dynamics simulations of this compound in complex systems. acs.orgnih.gov- Use of predictive models for toxicology and environmental fate assessment.

Q & A

Q. What are the established methods for synthesizing N-Methylbutylamine, and how do reaction conditions influence yield?

this compound can be synthesized via reductive alkylation using sodium cyanoborohydride (NaBH3CN) and formaldehyde. The general protocol involves reacting butylamine with formaldehyde in methanol under acidic conditions, followed by NaBH3CN addition. Key parameters include maintaining pH ~5–6 and temperature control (0–25°C). Purification via fractional distillation under reduced pressure yields ~67–80% purity. Variations in alkylamine chain length or branching (e.g., isopropyl, tert-butyl) require adjusted solvent polarity and reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : Conduct ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃). Key signals include δ ~2.2 ppm (N–CH₃) and δ ~1.3–1.5 ppm (butyl chain CH₂ groups) .
  • Mass Spectrometry (MS) : Electron ionization (EI-MS) shows a molecular ion peak at m/z 87 (C₅H₁₃N) and fragment peaks at m/z 58 (loss of C₃H₇) .
  • FTIR : Peaks at ~3300 cm⁻¹ (N–H stretch) and ~2800 cm⁻¹ (C–H stretches) confirm amine functionality .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats. Use fume hoods to avoid inhalation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers. For derivatives (e.g., salts), –20°C may be required .
  • Waste Disposal : Neutralize with dilute HCl before disposal as hazardous organic waste .

Advanced Research Questions

Q. How can analytical methods be validated for quantifying trace impurities in this compound?

  • Reference Standards : Use certified reference materials (CRMs) with ≥98% purity, cross-referenced against pharmacopeial guidelines (e.g., USP/EP) .
  • HPLC Parameters : Employ a C18 column (4.6 × 250 mm, 5 µm), mobile phase (acetonitrile:water, 70:30), UV detection at 210 nm. Limit of detection (LOD) should be ≤0.1% for impurities .
  • Statistical Validation : Calculate precision (RSD <2%), accuracy (spike recovery 95–105%), and linearity (R² >0.998) across three concentration ranges .

Q. How do thermodynamic properties of this compound compare to structurally similar amines?

  • Henry’s Law Constant : Estimated via gas chromatography-headspace analysis. For this compound (C₅H₁₃N), compare with dibutylamine (C₈H₁₉N) and tripropylamine (C₉H₂₁N) to assess volatility trends .
  • Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature (typically ~200°C for alkylamines) under nitrogen atmosphere .

Q. What experimental strategies resolve contradictions in purity data from alternative synthesis routes?

  • Cross-Validation : Compare GC-MS purity data from reductive alkylation (NaBH3CN) vs. alkyl halide amination (e.g., butyl bromide + methylamine). Discrepancies may arise from side reactions (e.g., over-alkylation) .
  • Isolation Techniques : Use preparative HPLC to isolate byproducts (e.g., N,N-dimethylbutylamine) and characterize via high-resolution MS .

Data Contradiction and Optimization

Q. Why do storage conditions for this compound derivatives vary across studies?

Hydrochloride salts (e.g., N-butyl Amphetamine HCl) require –20°C for long-term stability, while the free base is stable at 2–8°C. Contradictions arise from differing hygroscopicity and oxidation sensitivity between derivatives .

Q. How can reaction yields be optimized for large-scale this compound synthesis?

  • Solvent Optimization : Replace methanol with ethanol to reduce byproduct formation.
  • Catalyst Screening : Test alternatives to NaBH3CN (e.g., Pd/C hydrogenation) for greener synthesis .
  • Process Monitoring : Use in-line FTIR to track amine intermediate formation and adjust reagent stoichiometry dynamically .

Methodological Tables

Synthesis Method Comparison
Amine Derivative
This compound
N-Methylisopropylamine
N-Methyl-tert-butylamine
Analytical Method Parameters
Parameter
Column Type
Mobile Phase
Detection Wavelength
LOD for Impurities

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.